1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17436713
InChI: InChI=1S/C16H21N5O2/c1-13(11-21-12-15(16(22)23)17-18-21)19-7-9-20(10-8-19)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C16H21N5O2
Molecular Weight: 315.37 g/mol

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17436713

Molecular Formula: C16H21N5O2

Molecular Weight: 315.37 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C16H21N5O2
Molecular Weight 315.37 g/mol
IUPAC Name 1-[2-(4-phenylpiperazin-1-yl)propyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C16H21N5O2/c1-13(11-21-12-15(16(22)23)17-18-21)19-7-9-20(10-8-19)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,22,23)
Standard InChI Key RNIHCAMRXYNEBF-UHFFFAOYSA-N
Canonical SMILES CC(CN1C=C(N=N1)C(=O)O)N2CCN(CC2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(2-(4-phenylpireon)propyl)-1H-1,2,3-triazole-4-carboxylic acid is C18H22N6O2\text{C}_{18}\text{H}_{22}\text{N}_6\text{O}_2, with a molecular weight of 366.41 g/mol. Key structural components include:

  • 1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .

  • 4-Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group at the 4-position, frequently associated with receptor-binding activity in CNS-targeting drugs .

  • Carboxylic acid group: Enhances water solubility and potential for ionic interactions with biological targets .

The propyl linker between the triazole and piperazine groups likely influences conformational flexibility and bioavailability.

Synthesis and Characterization

While no direct synthesis protocol for this compound is documented, analogous triazole-piperazine hybrids are typically synthesized via:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): A "click chemistry" approach to form the 1,2,3-triazole core .

  • N-alkylation of piperazine: Reaction of 4-phenylpiperazine with propargyl bromide, followed by cycloaddition with an azide-functionalized carboxylic acid derivative .

Example Synthesis Pathway (inferred from ):

  • Step 1: Preparation of 4-phenylpiperazine-propyl azide via alkylation of 4-phenylpiperazine with 1-bromo-3-azidopropane.

  • Step 2: CuAAC reaction with propiolic acid to form the triazole-carboxylic acid core.

  • Step 3: Purification via recrystallization or column chromatography.

Key spectral characterization data for analogous compounds include:

  • IR: Stretching vibrations at ~1700 cm1^{-1} (C=O), ~1600 cm1^{-1} (triazole C=N) .

  • 1^1H NMR: Peaks at δ 7.2–7.4 ppm (phenyl protons), δ 3.5–4.0 ppm (piperazine N–CH2_2), δ 2.5–3.0 ppm (propyl linker) .

Pharmacological Activities

Xanthine Oxidase Inhibition

Triazole-carboxylic acid derivatives exhibit potent xanthine oxidase (XO) inhibition, a therapeutic target for hyperuricemia and gout. For example:

  • Compound 1s (a triazole-carboxylic acid analog) showed an IC50_{50} of 0.21 µM against XO, 36-fold more potent than allopurinol .

  • Y-700 (a pyrazole-carboxylic acid analog) demonstrated mixed-type inhibition with Ki=0.6nMK_i = 0.6 \, \text{nM} .

The carboxylic acid group in these compounds likely chelates the molybdenum cofactor in XO’s active site, while the triazole/piperazine groups enhance hydrophobic interactions .

CNS Modulation

Piperazine-containing compounds frequently target serotonin (5-HT1A_{1A}) and dopamine receptors. A structurally related compound, LQFM008, demonstrated anxiolytic effects in mice at 10 mg/kg . Molecular docking suggests the piperazine group binds to the orthosteric site of 5-HT1A_{1A} receptors .

Structure-Activity Relationships (SAR)

  • Triazole Substitution:

    • Electron-withdrawing groups (e.g., carboxylic acid) at position 4 enhance enzyme inhibition .

    • Bulky substituents on the triazole reduce bioavailability but improve target specificity .

  • Piperazine Modifications:

    • 4-Phenyl substitution improves CNS penetration compared to unsubstituted piperazine .

    • Propyl linkers longer than three carbons diminish receptor affinity due to conformational instability .

  • Carboxylic Acid Role:

    • Essential for ionic interactions with basic residues in enzymatic active sites .

    • Ester prodrugs (e.g., ethyl esters) improve oral absorption but require hydrolysis for activation .

Molecular Modeling and Docking

Docking studies of analogous compounds into XO (PDB: 1N5X) reveal:

  • The carboxylic acid forms hydrogen bonds with Arg880 and Thr1010 .

  • The triazole ring engages in π-π stacking with Phe914 .

  • The 4-phenylpiperazine group occupies a hydrophobic pocket near Leu648 .

For 5-HT1A_{1A} receptors (PDB: 7E2Z):

  • The piperazine nitrogen interacts with Asp116 via salt bridges .

  • The phenyl group fits into a lipophilic cavity formed by Phe361 and Trp358 .

Pharmacokinetic and Toxicity Profiles

Data from related compounds suggest:

  • Absorption: Moderate oral bioavailability (~40%) due to the carboxylic acid’s polarity .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring .

  • Toxicity: Low acute toxicity (LD50_{50} > 1000 mg/kg in rodents) but potential for renal clearance issues with chronic use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator